N-(4,5-diphenyl-2-oxazolyl)-2-[(1-methyl-5-tetrazolyl)thio]acetamide
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Overview
Description
N-(4,5-diphenyl-2-oxazolyl)-2-[(1-methyl-5-tetrazolyl)thio]acetamide is a member of 1,3-oxazoles.
Scientific Research Applications
Anticancer Activity
A study synthesized and evaluated N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides for their anticancer activity. Among the synthesized compounds, a specific derivative showed high selectivity and potency against A549 human lung adenocarcinoma cells, indicating a potential application in cancer treatment (Evren et al., 2019).
Another study focused on synthesizing N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic rings. These compounds were tested for antitumor activity against various human tumor cell lines. Among them, specific derivatives displayed considerable anticancer activity against some cancer cell lines (Yurttaş et al., 2015).
Antimicrobial Effects
A research synthesized 2-[(1/4-methylimidazol/triazol/tetrazol-2/3/5-yl)thio]-N-(4-substituted thiazol-2-yl) acetamide derivatives and investigated their antimicrobial activities against a range of pathogens including bacteria, yeasts, and fungi. These compounds demonstrated considerable antimicrobial effects, suggesting their use in combating foodborne pathogens and other infectious agents (Cankilic & Yurttaş, 2017).
Antioxidant Activity
A study synthesized amidomethane sulfonyl-linked pyrrolyl oxazoles/thiazoles/imidazoles from arylsulfonylethenesulfonyl oxazolyl/thiazolyl/imidazolyl acetamides and tested them for antioxidant activity. One of the compounds exhibited superior antioxidant activity than the standard Ascorbic acid, indicating its potential as an antioxidant agent (Talapuru et al., 2014).
properties
Molecular Formula |
C19H16N6O2S |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H16N6O2S/c1-25-19(22-23-24-25)28-12-15(26)20-18-21-16(13-8-4-2-5-9-13)17(27-18)14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,20,21,26) |
InChI Key |
DMFWXHHFEQTDEK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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